(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate
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Overview
Description
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral compound with the molecular formula C11H13Cl2NO2 It is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde, ethyl acetoacetate, and ammonia.
Mannich Reaction: The key step in the synthesis is the Mannich reaction, where 3,5-dichlorobenzaldehyde reacts with ethyl acetoacetate and ammonia to form the intermediate product.
Reduction: The intermediate product is then subjected to reduction using a suitable reducing agent such as sodium borohydride to yield ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.
Solvent Extraction: Employing solvents like ethyl acetate for the extraction and purification of the product.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with receptors on cell surfaces, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in inflammatory and pain pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
3,5-Dichlorophenylalanine: An amino acid derivative with a similar dichlorophenyl group.
3,5-Dichlorobenzamide: A compound with a similar dichlorophenyl group but different functional groups.
Uniqueness
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is unique due to its chiral nature and the presence of both an amino group and an ester group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H13Cl2NO2 |
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Molecular Weight |
262.13 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(3,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1 |
InChI Key |
VEXKYYBQZJWWSL-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC(=CC(=C1)Cl)Cl)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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